molecular formula C19H21NO5 B11632845 methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11632845
M. Wt: 343.4 g/mol
InChI Key: BOSMTSXVDDBWDM-AUWJEWJLSA-N
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Description

Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrrole carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Pyrrole Formation: The pyrrole ring is synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the benzodioxole and pyrrole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: shares similarities with other benzodioxole and pyrrole derivatives.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide and safrole, which also contain the benzodioxole ring.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylate and pyrrole-3-carboxylate, which contain the pyrrole ring.

Uniqueness

The uniqueness of this compound lies in its combined structure, which allows for diverse reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and interact with different biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C19H21NO5/c1-11(2)9-20-12(3)17(19(22)23-4)14(18(20)21)7-13-5-6-15-16(8-13)25-10-24-15/h5-8,11H,9-10H2,1-4H3/b14-7-

InChI Key

BOSMTSXVDDBWDM-AUWJEWJLSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CC(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CC(C)C)C(=O)OC

Origin of Product

United States

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